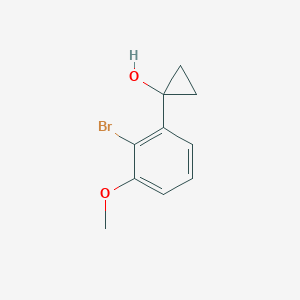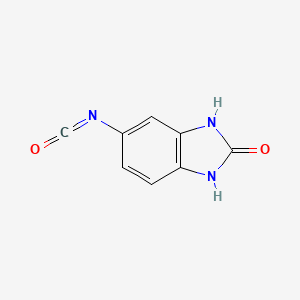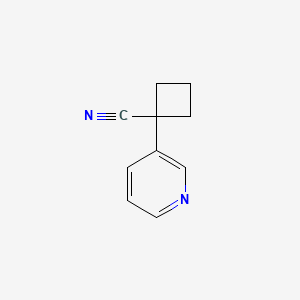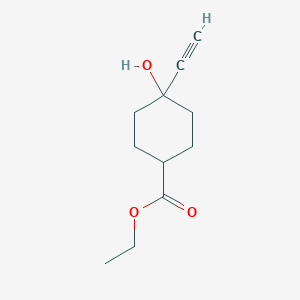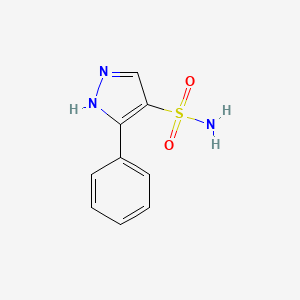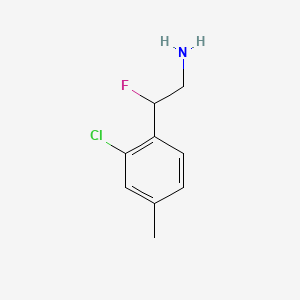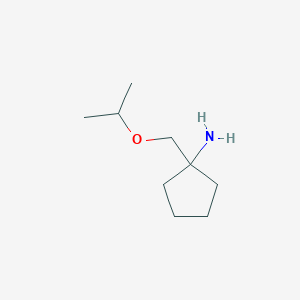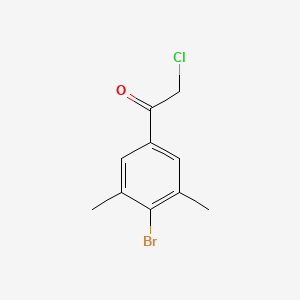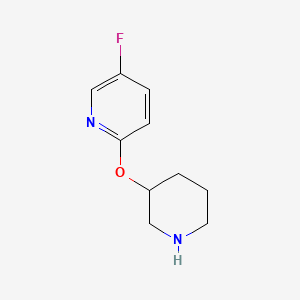![molecular formula C11H18O B13610186 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol](/img/structure/B13610186.png)
1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bicyclo[221]heptan-2-ylmethyl)cyclopropan-1-ol is a complex organic compound characterized by a bicyclic structure fused with a cyclopropane ring
準備方法
The synthesis of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.1]heptane derivatives.
Functional Group Introduction: Introduction of functional groups such as hydroxyl or halogen groups to the bicyclic structure.
Cyclopropanation: Formation of the cyclopropane ring through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Final Functionalization: Introduction of the hydroxyl group at the desired position to obtain the final compound.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反応の分析
1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.
Addition: The cyclopropane ring can participate in addition reactions, such as hydrogenation, to form more stable structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
科学的研究の応用
1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. For example, it may inhibit or activate enzymes by mimicking natural substrates or binding to active sites, thereby altering the enzyme’s activity.
類似化合物との比較
1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol can be compared with other bicyclic compounds such as:
Bicyclo[2.2.1]heptan-2-ol: Similar in structure but lacks the cyclopropane ring, resulting in different chemical properties and reactivity.
Bicyclo[2.2.1]heptane-2-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity in oxidation and reduction reactions.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Features a carboxylic acid group, making it more acidic and reactive in esterification and amidation reactions.
The uniqueness of 1-(Bicyclo[22
特性
分子式 |
C11H18O |
|---|---|
分子量 |
166.26 g/mol |
IUPAC名 |
1-(2-bicyclo[2.2.1]heptanylmethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H18O/c12-11(3-4-11)7-10-6-8-1-2-9(10)5-8/h8-10,12H,1-7H2 |
InChIキー |
SYUREJKLUNTECF-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1CC2CC3(CC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


